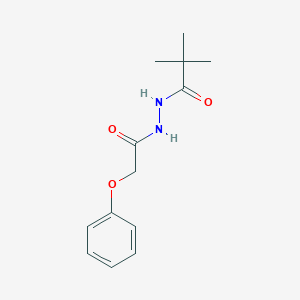![molecular formula C14H12ClN3O2 B3890170 N'-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3890170.png)
N'-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide
Overview
Description
N-{[2-(4-chlorophenyl)acetyl]oxy}-3-pyridinecarboximidamide, commonly known as CPCA, is a chemical compound that belongs to the class of pyridinecarboximidamides. It has been extensively studied for its potential applications in scientific research, especially in the field of neuroscience.
Mechanism of Action
CPCA selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in the phosphorylation of CK2 substrates, including proteins involved in synaptic plasticity and neuronal survival. The inhibition of CK2 by CPCA has been shown to have both acute and long-term effects on neuronal function.
Biochemical and Physiological Effects:
CPCA has been shown to have a number of biochemical and physiological effects on neuronal function. It has been shown to increase the amplitude of excitatory postsynaptic potentials (EPSPs) in hippocampal neurons, which suggests that it enhances synaptic transmission. CPCA has also been shown to increase the number of dendritic spines in hippocampal neurons, which are important structures involved in synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPCA in lab experiments is its selectivity for CK2. This allows researchers to specifically target the activity of this enzyme without affecting other signaling pathways. However, one of the limitations of using CPCA is its low solubility in water, which can make it difficult to administer to cells or animals. Additionally, CPCA has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Future Directions
There are a number of future directions for research on CPCA. One area of interest is the role of CK2 in neurodegenerative diseases, and whether CPCA could be used as a potential therapeutic agent. Another area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CPCA. Finally, CPCA could be used as a tool to study the role of CK2 in other physiological processes, such as cell proliferation and differentiation.
Conclusion:
In conclusion, CPCA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It selectively inhibits the activity of CK2, which plays an important role in regulating neuronal function. CPCA has a number of biochemical and physiological effects on neuronal function, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. While there are limitations to using CPCA in lab experiments, it has potential as a tool for studying the role of CK2 in a variety of physiological processes.
Scientific Research Applications
CPCA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of the protein kinase CK2, which plays an important role in regulating neuronal function. CPCA has been used to study the role of CK2 in synaptic plasticity, learning, and memory. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-5-3-10(4-6-12)8-13(19)20-18-14(16)11-2-1-7-17-9-11/h1-7,9H,8H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEJNSFVFURQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)CC2=CC=C(C=C2)Cl)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-({[1-(4-nitrophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B3890090.png)




![4-(4-methylbenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B3890124.png)
![N-cyclopropyl-5-[(1-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3890129.png)

![N-[2-(dimethylamino)-2-oxo-1-phenylethyl]-N'-(4-methylphenyl)malonamide](/img/structure/B3890140.png)
![N'-{[(1-naphthyloxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B3890152.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3890154.png)
![2-(diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride](/img/structure/B3890174.png)
![N'-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxybenzylidene}-2,4-dihydroxybenzohydrazide](/img/structure/B3890179.png)
